molecular formula C9H17ClN2O B1462838 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride CAS No. 1181265-43-9

2,8-Diazaspiro[5.5]undecan-1-one hydrochloride

Cat. No. B1462838
CAS RN: 1181265-43-9
M. Wt: 204.7 g/mol
InChI Key: HZKUHRKPTXFYMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,8-Diazaspiro[5.5]undecan-1-one hydrochloride (DASUH) is a cyclic ketone that has been used in a variety of scientific research applications. It was first synthesized in the late 1970s and has since been used in a wide range of experiments. DASUH is a highly versatile compound, and its potential for use in a variety of scientific research applications has been widely explored.

Scientific Research Applications

2,8-Diazaspiro[5.5]undecan-1-one hydrochloride has been used in a variety of scientific research applications, including the study of enzyme kinetics, the study of molecular interactions, and the study of drug metabolism. 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride has also been used in the study of enzyme inhibitors, as well as in the study of the effects of environmental pollutants on the human body. Additionally, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride has been used in the study of the effects of drugs on the central nervous system, as well as in the study of the effects of drugs on the immune system.

Mechanism of Action

The exact mechanism of action of 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride is not yet fully understood, however, it is believed to act as a reversible inhibitor of enzymes. 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride has been shown to bind to the active site of enzymes and prevent the enzymes from catalyzing their reactions. Additionally, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride has been shown to bind to the active site of proteins, which can lead to the inhibition of their functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride have been widely studied. Studies have shown that 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride can act as an inhibitor of enzymes, and can also act as an inhibitor of proteins. Additionally, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride has been shown to act as an inhibitor of drug metabolism, and can also act as an inhibitor of drug absorption. Furthermore, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride has been shown to act as an inhibitor of the immune system, and can also act as an inhibitor of the central nervous system.

Advantages and Limitations for Lab Experiments

The advantages of using 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride in laboratory experiments include its high solubility in a variety of solvents, its low toxicity, and its low cost. Additionally, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride is highly stable and can be stored for long periods of time without losing its activity. However, there are some limitations of using 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride in laboratory experiments, such as its limited availability and its potential for interference with other compounds.

Future Directions

There are a number of potential future directions for the use of 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride in scientific research. For example, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride could be used to study the effects of environmental pollutants on the human body, or to study the effects of drugs on the central nervous system. Additionally, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride could be used to study the effects of drugs on the immune system, or to study the effects of drugs on the metabolism of drugs. Furthermore, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride could be used to study the effects of drugs on the cardiovascular system, or to study the effects of drugs on the reproductive system. Finally, 2,8-Diazaspiro[5.5]undecan-1-one hydrochloride could be used to study the effects of drugs on the gastrointestinal system, or to study the effects of drugs on the endocrine system.

properties

IUPAC Name

2,8-diazaspiro[5.5]undecan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O.ClH/c12-8-9(4-2-6-11-8)3-1-5-10-7-9;/h10H,1-7H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKUHRKPTXFYMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCNC2=O)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662899
Record name 2,8-Diazaspiro[5.5]undecan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1181265-43-9
Record name 2,8-Diazaspiro[5.5]undecan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,8-diazaspiro[5.5]undecan-1-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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